molecular formula C12H11FIN B1315955 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 217314-30-2

1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B1315955
M. Wt: 315.12 g/mol
InChI Key: WGVPUAKFQLQUKW-UHFFFAOYSA-N
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Description

“1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole” is a chemical compound. However, there is limited information available about this specific compound1. It is worth noting that compounds with similar structures have been studied in the context of pharmaceutical research2.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole”. However, compounds with similar structures have been synthesized during the laboratory optimization of trametinib, an anti-cancer drug2.



Molecular Structure Analysis

The molecular structure of “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole” is not explicitly provided in the search results. However, it is likely to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with a 2-fluoro-4-iodophenyl group and two methyl groups1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole”. However, related compounds have been observed as process impurities during the laboratory optimization of trametinib2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole” are not explicitly provided in the search results. However, related compounds have been described with properties such as molecular weight and specific physicochemical properties4.


Scientific Research Applications

Chemical Synthesis and Modification

  • Ullman Methoxylation in Pyrrole Derivatives : Research on Ullman methoxylation involving 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole has demonstrated its potential in preparing various substituted anilines. This method can be crucial for synthesizing complex organic compounds (Ragan et al., 2003).

Advanced Material Development

  • Electrochromic Properties : A study on polymers derived from pyrrole derivatives, including those similar to 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, highlighted their significant electrochromic properties. These materials could be essential in developing new types of electronic displays or smart windows (Arslan et al., 2007).

Molecular Nanotechnology

  • Tetrathiafulvalene Derivatives : Research in the field of molecular nanotechnology has explored the use of pyrrole derivatives, including structures similar to 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, in creating redox-responsive compounds. These compounds could be crucial in constructing advanced nanomaterials and molecular electronics (Neumann & Jeppesen, 2023).

Luminescent Polymers

  • Highly Luminescent Polymers : The synthesis of highly luminescent polymers incorporating pyrrole derivatives has been investigated. These polymers, related to 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, exhibit strong fluorescence and could be used in optoelectronics or as bio-imaging agents (Zhang & Tieke, 2008).

Thermochemical Properties

  • Calorimetric Studies : Research on the thermochemical properties of pyrrole derivatives, including 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, has provided valuable data regarding their enthalpies of formation and sublimation. Such data is essential in understanding the stability and reactivity of these compounds (Santos & Silva, 2010).

Safety And Hazards

There is no specific safety and hazard information available for “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole”. However, safety data sheets of related compounds can provide information on potential hazards, safe handling practices, and emergency procedures5.


Future Directions

The future directions for the study of “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole” are not explicitly mentioned in the search results. However, the development of MEK inhibitors, which include compounds with similar structures, is a promising area of research in cancer treatment3.


Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole”. Further research and studies are needed to provide a comprehensive understanding of this compound.


properties

IUPAC Name

1-(2-fluoro-4-iodophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FIN/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVPUAKFQLQUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)I)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571908
Record name 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

CAS RN

217314-30-2
Record name 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 500 mL round bottom flask was charged with 2-fluoro-4-iodoaniline (53.3 g, 220 mmol), toluene (250 mL), TsOH·H2O (0.43 g, 2.3 mmol, 1 mol %), and acetonylacetone (30.8 g, 270 mmol, 1.2 eq). The solution was warmed to reflux under Dean-Stark conditions for 1 h, at which point GC/MS and TLC analysis indicate complete conversion to the pyrrole. The solution is cooled to room temperature, washed with aqueous NaHCO3, dried over MgSO4, filtered, and concentrated to provide a dark brown oil which crystallized upon standing (crude yield=72.8 g, 103% of theory). This material was homogeneous by HPLC and 1H nmr, and was suitable for use in the next reaction. An analytical sample was prepared by dissolving in 210 mL of hot hexanes, cooling, then concentrating to 50% of the original volume. Cooling in an ice bath with rapid stirring provided 35.5 g (49% recovery) of a brown, granular solid (m.p. 68-70° C.). 1H NMR (CDCl3): d 7.43 (t, J=27 Hz, 2H), 7.13 (t, J=20 Hz, 1H), 5.94 (s, 2H), 2.02 (s, 6H); 13C NMR (CDCl3) d 158.3 (d, J=254 Hz), 131.6, 128.9, 127.8 (d, J=3 Hz), 122.0, 120.3 (d, J=23 Hz), 106.4, 12.4; MS (El): m/z 268 (100).
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
210 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-4-iodoaniline (25.3 g, 107 mmol), acetonylacetone (14.9 g, 131 mmol) and para-toluenesulfonic acid (203 mg, 1 mmol) in dry toluene was heated under reflux for 1 h with a Dean-Stark tap. After cooling to room temperature the mixture was poured into sodium hydrogen carbonate (saturated). The organic layer was separated, washed with brine, dried over sodium sulfate, filtered and then boiled with charcoal. Filtering to remove the charcoal followed by evaporation afforded the title compound (33.2 g, 98%) as a light brown solid. MS: m/e=315.1 (M++H).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
203 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Ragan, BP Jones, MJ Castaldi, PD Hill… - Organic …, 2003 - Wiley Online Library
Ullman Methoxylation in the Presence of a 2,5‐Dimethylpyrrole‐Blocked Aniline: Preparation of 2‐Fluoro‐4‐Methoxyaniline - Ragan - Major Reference Works - Wiley Online Library …
Number of citations: 16 onlinelibrary.wiley.com
JA Ragan, TW Makowski, MJ Castaldi, PD Hill - Synthesis, 1998 - thieme-connect.com
Converting iodoanilines to the corresponding 2, 5-dimethylpyrroles was found to facilitate CuCl-mediated methoxide substitution. Examples with ortho-, meta-, or para-relationships …
Number of citations: 20 www.thieme-connect.com

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